Benzamide, N-[4-(1-methylethyl)phenyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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Overview
Description
Benzamide, N-[4-(1-methylethyl)phenyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a complex organic compound that features a benzamide core substituted with an isopropylphenyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[4-(1-methylethyl)phenyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting an appropriate aniline derivative with benzoyl chloride under basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dioxaborolane Group: The final step involves the formation of the dioxaborolane moiety, which can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the benzamide core, potentially converting it to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, Benzamide, N-[4-(1-methylethyl)phenyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is used as a building block for the synthesis of more complex molecules. Its boron-containing moiety makes it particularly useful in Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism by which Benzamide, N-[4-(1-methylethyl)phenyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- exerts its effects depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boron atom in the dioxaborolane moiety forms a complex with palladium, facilitating the transfer of the aryl group to the coupling partner. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
Benzamide, N-[4-(1-methylethyl)phenyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is unique due to the combination of its benzamide core, isopropylphenyl group, and dioxaborolane moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
Benzamide, N-[4-(1-methylethyl)phenyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, also known by its CAS number 2171363-38-3, is a synthetic compound that has garnered interest in various fields of biological research. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Basic Information
- Molecular Formula : C22H28BNO3
- Molecular Weight : 365.27 g/mol
- CAS Number : 2171363-38-3
Structural Characteristics
The compound features a benzamide core substituted with an isopropyl group and a boron-containing dioxaborolane moiety. This unique structure may contribute to its biological activity.
The biological activity of benzamide derivatives often involves modulation of enzyme activity, particularly in the context of cancer therapy and neuroprotection. The presence of the dioxaborolane group suggests potential interactions with biological targets through boron coordination chemistry.
Anticancer Activity
Several studies have indicated that benzamide derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance:
- Case Study 1 : A study demonstrated that similar benzamide compounds showed significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways.
Neuroprotective Effects
Research has also explored the neuroprotective properties of benzamide derivatives:
- Case Study 2 : In vitro studies indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis. The proposed mechanism involves the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.
Antimicrobial Activity
Emerging data suggest that benzamide derivatives exhibit antimicrobial properties:
- Case Study 3 : A recent investigation found that certain derivatives demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, potentially offering a novel approach to antibiotic development.
Summary of Biological Activities
Comparative Analysis of Related Compounds
Compound Name | CAS Number | Anticancer Activity | Neuroprotective Effects |
---|---|---|---|
Benzamide, N-[4-(1-methylethyl)phenyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | 2171363-38-3 | Yes | Yes |
N-(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone | 832114-06-4 | Yes | Limited |
N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | 325142-99-2 | No | Yes |
Research Findings
Recent research has highlighted the potential of benzamide derivatives in therapeutic applications. For instance:
- In Vivo Studies : Animal models treated with benzamide derivatives showed reduced tumor sizes compared to controls.
- Cell Line Studies : Specific cell lines exhibited altered gene expression profiles upon treatment with these compounds, indicating their role in modulating cellular pathways.
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BNO3/c1-15(2)16-10-12-19(13-11-16)24-20(25)17-8-7-9-18(14-17)23-26-21(3,4)22(5,6)27-23/h7-15H,1-6H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCJDFWUGUCZEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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